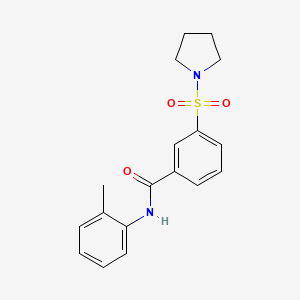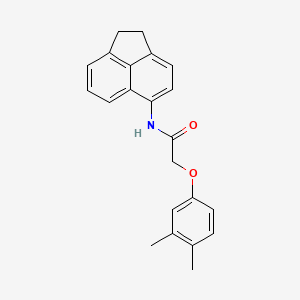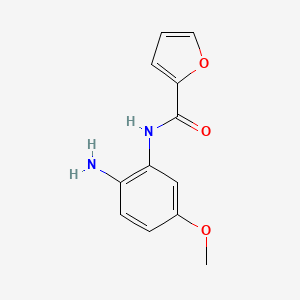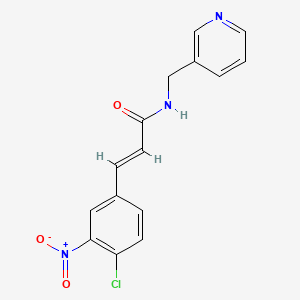
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonylurea compounds, which are widely used in the treatment of diabetes mellitus. In recent years, MPSP has gained attention for its potential use in the treatment of various other diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase. It has also been shown to modulate the activity of certain ion channels, including the calcium channel. These effects may contribute to its therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high purity and yield. This makes it suitable for use in a range of assays and experiments. However, one limitation of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its potential toxicity. Studies have shown that it can cause cell death in normal cells as well as cancer cells. Therefore, caution must be taken when using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments.
Orientations Futures
There are several future directions for the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another area of interest is its potential use in the treatment of inflammation. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs. Overall, the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is ongoing, and it is likely that new therapeutic applications will be discovered in the future.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methylbenzoyl chloride with pyrrolidine and sodium sulfonamide. The resulting product is then purified using chromatography techniques. The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anticancer properties. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-2-3-10-17(14)19-18(21)15-8-6-9-16(13-15)24(22,23)20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHWMUSGPOVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)